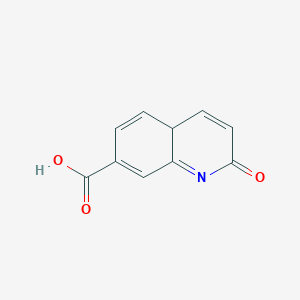![molecular formula C34H40MgN6O8S2 B12344784 (S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate](/img/structure/B12344784.png)
(S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Omeprazole magnesium dihydrate, also known as Nexium dihydrate, is a proton pump inhibitor (PPI) used to reduce stomach acid production. It is commonly prescribed for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The compound is a magnesium salt of omeprazole, which is a racemic mixture of two enantiomers, with the (S)-enantiomer being more active in inhibiting gastric acid secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Omeprazole magnesium dihydrate involves several steps, starting from the precursor compounds. The key steps include:
Synthesis of 2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole: This involves the reaction of 4-methoxy-3,5-dimethyl-2-pyridinylmethyl chloride with 2-mercapto-1H-benzimidazole in the presence of a base.
Oxidation: The resulting compound is then oxidized to form the sulfoxide.
Formation of Magnesium Salt: The sulfoxide is reacted with magnesium hydroxide to form the magnesium salt, resulting in (S)-Omeprazole magnesium dihydrate.
Industrial Production Methods
Industrial production of (S)-Omeprazole magnesium dihydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These are used to control the reaction conditions precisely.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(S)-Omeprazole magnesium dihydrate undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxide to Sulfone: Further oxidation leads to the formation of sulfone derivatives.
Sulfoxide to Sulfide: Reduction results in the formation of sulfide derivatives.
Substitution Products: Nucleophilic substitution yields various substituted derivatives.
Scientific Research Applications
(S)-Omeprazole magnesium dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of sulfoxides and their derivatives.
Biology: Investigated for its effects on gastric acid secretion and its role in cellular processes.
Medicine: Extensively studied for its therapeutic effects in treating acid-related disorders.
Industry: Used in the formulation of pharmaceutical products for treating gastrointestinal conditions.
Mechanism of Action
(S)-Omeprazole magnesium dihydrate exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of acid production, leading to a significant reduction in gastric acid secretion. The compound binds covalently to the cysteine residues on the proton pump, resulting in prolonged inhibition of acid secretion.
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A PPI that also inhibits the H+/K+ ATPase enzyme.
Rabeprazole: Known for its rapid onset of action compared to other PPIs.
Uniqueness
(S)-Omeprazole magnesium dihydrate is unique due to its high specificity for the (S)-enantiomer, which provides more effective inhibition of gastric acid secretion compared to the racemic mixture. This results in better therapeutic outcomes and fewer side effects.
Properties
Molecular Formula |
C34H40MgN6O8S2 |
|---|---|
Molecular Weight |
749.2 g/mol |
IUPAC Name |
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate |
InChI |
InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;; |
InChI Key |
DBOUSUONOXEWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12344705.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12344708.png)


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12344724.png)
![2-Methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12344738.png)



![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12344752.png)
![N-(4-chlorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344767.png)

